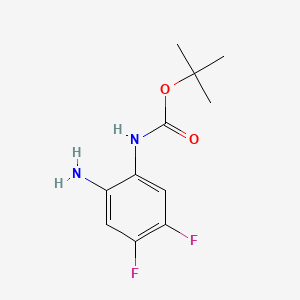

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl (2-amino-4,5-difluorophenyl)carbamate” is a compound with the molecular formula C11H14F2N2O2 . It is a derivative of 4-amino-2,5-difluoroaniline, which is a key intermediate in the synthesis of several fluorinated compounds used in the pharmaceutical industry.

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-diamino-4,5-difluorobenzene with di-tert-butyl-dicarbonate in absolute ethanol. The mixture is maintained overnight in the refrigerator. The solvent is then evaporated under reduced pressure and the residue is purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4,5-difluorophenyl group . The InChI code for this compound is 1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also undergo a Curtius rearrangement to form an isocyanate derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.24 g/mol . It is a solid at room temperature . The compound has a boiling point of 280.9±40.0°C at 760 mmHg . It has a solubility of 0.589 mg/ml .Scientific Research Applications

Enantioselective Synthesis for Protease Inhibitors :

- Ghosh, Cárdenas, and Brindisi (2017) described the enantioselective synthesis of tert-butyl carbamates, utilizing asymmetric syn- and anti-aldol reactions. This method was applied to create potent β-secretase inhibitors, a class of compounds relevant in Alzheimer's disease research (Ghosh, Cárdenas, & Brindisi, 2017).

Intermediate in Biologically Active Compounds :

- Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a tert-butyl carbamate compound that serves as an important intermediate in biologically active substances like omisertinib (AZD9291), used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Mild and Efficient One-Pot Curtius Rearrangement :

- Lebel and Leogane (2005) reported a method where a carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate that undergoes Curtius rearrangement. This process leads to the formation of tert-butyl carbamates, demonstrating a versatile synthetic approach (Lebel & Leogane, 2005).

Metalation and Alkylation Between Silicon and Nitrogen :

- Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process can be utilized in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Photoredox-Catalyzed Cascade for 3-Aminated Chromones :

- Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamates, leading to the assembly of a range of 3-aminochromones under mild conditions. This innovation has implications for constructing diverse amino pyrimidines (Wang et al., 2022).

Transformation of Amino Protecting Groups :

- Sakaitani and Ohfune (1990) developed a method for transforming common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamates), demonstrating a novel and efficient approach for the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

Efficient Transformation of tert-Butyl Carbamates to Glycoconjugates :

- Henry and Lineswala (2007) described the reaction of tert-butyl carbamates under glycosylation conditions, leading to the formation of 2-deoxy-2-amino sugar carbamates. This process has been used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known to be a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Pharmacokinetics

It is also predicted to be able to permeate the blood-brain barrier . These properties suggest that it could have good bioavailability.

Action Environment

The action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . It is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature can affect its stability.

properties

IUPAC Name |

tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKTXVPUGXBLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)